4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl-

Vue d'ensemble

Description

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and tetrahydrofuran (THF) in methanol as a solvent at room temperature . Another method involves the use of ionic liquid catalysts like triethylamine hydrogen sulfate under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry principles to minimize the use of hazardous solvents and reduce environmental impact. For instance, the use of eutectogels as reusable catalysts in a solvent-free multi-component pathway has been explored . This method not only reduces the environmental footprint but also enhances the efficiency and yield of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions to introduce various substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions include various substituted chromenes, which have significant pharmacological and industrial applications .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 4H-1-Benzopyran derivatives as anticancer agents. In a notable investigation, a series of 2-amino-3-cyano-4H-chromenes were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar to 4H-1-Benzopyran demonstrated superior activity compared to established chemotherapeutics like cisplatin and topotecan in inhibiting the growth of SK-LU-1 and PC-3 cells . The mechanism of action involves dual inhibition of topoisomerase IB and CYP51 enzymes, which are crucial for cancer cell proliferation.

Table 1: Anticancer Activity of 4H-Benzopyran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 4a | SK-LU-1 | < 5 | Cisplatin | 10 |

| 4b | PC-3 | < 5 | Topotecan | 8 |

Antifungal Properties

In addition to anticancer properties, derivatives of this compound have shown promising antifungal activity. The synthesized compounds were tested against various strains of Candida, revealing minimum inhibitory concentrations (MIC) comparable to fluconazole, a standard antifungal treatment . This positions them as potential candidates for further development in antifungal therapies.

Synthesis and Chemical Properties

The synthesis of 4H-1-Benzopyran-3-carbonitrile typically involves multi-step reactions that utilize readily available starting materials such as cyclohexanone and benzaldehyde. The process is often facilitated by catalysts like CoFe₂O₄ nanoparticles or K₂CO₃ . The ability to produce these compounds efficiently is crucial for their application in drug development.

Table 2: Synthesis Conditions for 4H-Benzopyran Derivatives

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Cyclohexanone + Benzaldehyde | CoFe₂O₄ nanoparticles | Ethanol | 25 | 0.33 h |

| α,α′-Bis(arylidene) cycloalkanones + Malononitrile | K₂CO₃ | Ethanol | Room Temp | Short time |

Other Biological Activities

Beyond anticancer and antifungal properties, research indicates that compounds based on the benzopyran structure may exhibit other biological activities such as anti-inflammatory effects and antioxidant properties. These activities are essential for developing multifunctional pharmaceuticals that can address multiple health issues simultaneously.

Case Studies and Research Findings

Case Study: Anticancer Screening

In a study published in Applied Organometallic Chemistry, researchers synthesized several derivatives of the compound and screened them against various cancer cell lines. The findings indicated that specific substitutions on the benzopyran scaffold significantly enhanced cytotoxicity .

Case Study: Antifungal Efficacy

Another study focused on the antifungal efficacy of these compounds against Candida species. The results demonstrated that certain derivatives had MIC values lower than those of conventional antifungals, suggesting their potential use in treating fungal infections .

Mécanisme D'action

The mechanism of action of 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

2-amino-4H-benzo[b]pyrans: These derivatives are also synthesized via multi-component reactions and have significant pharmacological properties.

Uniqueness

What sets 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its unique combination of functional groups, which allows for diverse chemical modifications and a broad spectrum of biological activities.

Activité Biologique

4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

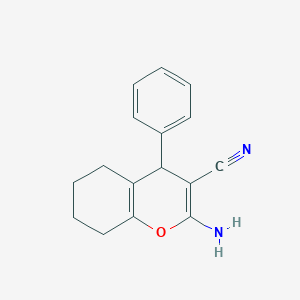

Chemical Structure

The compound features a chromenone core with an amino group and a carbonitrile moiety. The structural formula is represented as follows:

This structure is crucial for its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of benzopyran compounds exhibit notable anticancer properties. For instance, 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile demonstrated promising results against several cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways associated with cancer cell survival .

Table 1: Anticancer Activity of Benzopyran Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Huh7 (Liver) | 1.0 | Apoptosis induction |

| 2-Amino-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | MDA-MB231 (Breast) | 0.8 | Cell cycle arrest |

| 2-Amino-5-cyano-4H-chromene derivatives | Caco2 (Colorectal) | 1.5 | Inhibition of kinase activity |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific protein kinases involved in cancer progression. For example, it exhibited residual activity against DYRK1A and GSK3β at concentrations as low as 10 µM .

Table 2: Enzyme Inhibition Data

| Enzyme Target | Compound | Residual Activity (%) at 10 µM |

|---|---|---|

| DYRK1A | 6a | 34% |

| GSK3β | 6d | 31% |

| CK1ε | 6b | 47% |

Study on Cytotoxicity

In a study examining the cytotoxic effects of various benzopyran derivatives on human cancer cells, the compound showed significant cytotoxicity against several lines including hepatocellular carcinoma (Huh7) and breast adenocarcinoma (MDA-MB231). The study utilized a single-dose approach to evaluate survival rates after treatment .

Table 3: Cytotoxicity Results

| Compound Name | Cell Line Tested | Survival Rate (%) at 25 µM |

|---|---|---|

| Benzopyran Derivative A | Huh7 (Liver) | 61% |

| Benzopyran Derivative B | MDA-MB231 (Breast) | 20% |

| Benzopyran Derivative C | Caco2 (Colorectal) | 78% |

The biological activity of the compound primarily stems from its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. The amino group plays a pivotal role in forming hydrogen bonds with target proteins, enhancing the compound's affinity for these biological molecules .

Propriétés

IUPAC Name |

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7,15H,4-5,8-9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQHIGYTTMBISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(C(=C(O2)N)C#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.